![molecular formula C21H21ClN2O4 B11628891 Ethyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-ethoxyquinoline-3-carboxylate](/img/structure/B11628891.png)

Ethyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-ethoxyquinoline-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl-4-[(5-Chlor-2-methoxyphenyl)amino]-6-ethoxychinolin-3-carboxylat ist eine synthetische organische Verbindung mit einer komplexen Struktur. Es gehört zur Klasse der Chinolin-Derivate, die für ihre vielfältigen biologischen Aktivitäten bekannt sind.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-4-[(5-Chlor-2-methoxyphenyl)amino]-6-ethoxychinolin-3-carboxylat umfasst in der Regel mehrere Schritte. Eine übliche Methode ist die Suzuki-Miyaura-Kupplungsreaktion, die häufig zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet wird. Diese Reaktion beinhaltet die Kupplung eines Arylhalogenids mit einer Organoborverbindung in Gegenwart eines Palladiumkatalysators . Die Reaktionsbedingungen sind im Allgemeinen mild und tolerieren verschiedene funktionelle Gruppen.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese mit optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ethyl-4-[(5-Chlor-2-methoxyphenyl)amino]-6-ethoxychinolin-3-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere, häufig unter Verwendung von Nukleophilen oder Elektrophilen unter bestimmten Bedingungen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Wasserstoffperoxid

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid

Substitution: Nukleophile (z. B. Amine, Alkohole), Elektrophile (z. B. Alkylhalogenide)

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann Oxidation zu Chinolinderivaten mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen führen, während Reduktion zu gesättigten Verbindungen führen kann.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Baustein für die Synthese komplexerer Moleküle und zur Untersuchung von Reaktionsmechanismen.

Biologie: Untersucht wegen seiner potenziellen biologischen Aktivitäten, einschließlich antimikrobieller, antiviraler und krebshemmender Eigenschaften.

Medizin: Als potenzieller therapeutischer Wirkstoff zur Behandlung verschiedener Krankheiten, darunter Krebs und Infektionskrankheiten.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.

Wirkmechanismus

Der Wirkungsmechanismus von Ethyl-4-[(5-Chlor-2-methoxyphenyl)amino]-6-ethoxychinolin-3-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. So kann es beispielsweise bestimmte Enzyme oder Rezeptoren hemmen, die an Krankheitsprozessen beteiligt sind, was zu therapeutischen Wirkungen führt. Die genauen molekularen Zielstrukturen und -wege können je nach spezifischer Anwendung und Kontext variieren.

Vergleich Mit ähnlichen Verbindungen

Ethyl-4-[(5-Chlor-2-methoxyphenyl)amino]-6-ethoxychinolin-3-carboxylat kann mit anderen Chinolinderivaten verglichen werden, um seine Einzigartigkeit hervorzuheben. Ähnliche Verbindungen umfassen:

- Ethyl-2-[(4-methoxyphenyl)amino]acetat

- Chloro(5-methoxy-2- 1- (4-methoxyphenyl)imino-N ethyl phenyl-C)(1,2,3,4)

Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, können sich aber in ihren spezifischen funktionellen Gruppen und biologischen Aktivitäten unterscheiden.

Eigenschaften

Molekularformel |

C21H21ClN2O4 |

|---|---|

Molekulargewicht |

400.9 g/mol |

IUPAC-Name |

ethyl 4-(5-chloro-2-methoxyanilino)-6-ethoxyquinoline-3-carboxylate |

InChI |

InChI=1S/C21H21ClN2O4/c1-4-27-14-7-8-17-15(11-14)20(16(12-23-17)21(25)28-5-2)24-18-10-13(22)6-9-19(18)26-3/h6-12H,4-5H2,1-3H3,(H,23,24) |

InChI-Schlüssel |

GBPONOXHGQKXBA-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=C(C=CC(=C3)Cl)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628808.png)

![4-chloro-N-{1-[2-(4-fluorophenoxy)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B11628815.png)

![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11628825.png)

![(5E)-5-[(1-{4-[(4-chlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B11628832.png)

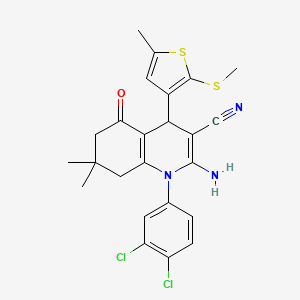

![2-Amino-1-(3,5-dichlorophenyl)-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11628833.png)

![2-(3-Nitrophenyl)-2-oxoethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B11628839.png)

![Ethyl 4-({[1-(4-fluorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11628843.png)

![5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-4-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11628864.png)

![[4-(dimethylamino)phenyl][3-ethyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11628871.png)

![(5Z)-1-(3,5-dimethylphenyl)-5-[(5-iodofuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11628874.png)

![(5E)-1-(4-chlorophenyl)-5-{[5-(2-methyl-4-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11628877.png)

![N-ethyl-6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11628881.png)